BENGHE Foundational & Exploratory

Check Availability & Pricing

Thermodynamic Profile of Dimethyl
Cyclopropane-1,1-dicarboxylate: A Technical
Overview

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Dimethyl cyclopropane-1,1-
Compound Name:
dicarboxylate

Cat. No. B1304618
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Abstract

This technical guide provides a summary of the available thermodynamic and physical data for
dimethyl cyclopropane-1,1-dicarboxylate. Due to a scarcity of direct experimental
thermodynamic values in publicly accessible literature, this document compiles available
physical properties and presents computationally predicted thermodynamic data for a closely
related isomer to serve as an estimation. Furthermore, it outlines standard experimental and
computational methodologies that are typically employed for the determination of such
thermodynamic properties, offering a framework for future research. This guide is intended to
support researchers, scientists, and professionals in the fields of drug development and
chemical synthesis by providing a foundational understanding of the thermodynamic
characteristics of this compound.

Introduction

Dimethyl cyclopropane-1,1-dicarboxylate (CAS 6914-71-2) is a chemical intermediate
utilized in the synthesis of various pharmaceutical agents, including Ketorolac and Montelukast.
[1] An understanding of its thermodynamic properties, such as enthalpy of formation, entropy,
and Gibbs free energy, is crucial for optimizing reaction conditions, predicting reaction
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spontaneity and equilibrium, and ensuring the stability of synthetic processes. This document
collates the known physical data and discusses the thermodynamic landscape of this molecule.

Physicochemical Properties

A summary of the key physical and chemical identifiers for dimethyl cyclopropane-1,1-
dicarboxylate is presented in Table 1. This data is compiled from various chemical suppliers
and databases.

Table 1: Physicochemical Properties of Dimethyl Cyclopropane-1,1-dicarboxylate

Property Value Source
Molecular Formula C7H1004 [2]
Molecular Weight 158.15 g/mol [2][3]
CAS Number 6914-71-2 [2]
Appearance Liquid [4]
Density 1.147 g/mL at 25 °C [3114]
Boiling Point 196-198 °C [3114]
Refractive Index n20/D 1.441 [3][4]
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Thermodynamic Data

Direct experimental thermodynamic data for dimethyl cyclopropane-1,1-dicarboxylate is not
readily available in the surveyed literature. However, computationally predicted thermodynamic
values for a structural isomer, cis-dimethyl cyclopropane-1,2-dicarboxylate, are available and
presented in Table 2. It is critical to note that these values are estimations derived from the
Joback group contribution method and may not accurately reflect the true thermodynamic
properties of dimethyl cyclopropane-1,1-dicarboxylate.
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Table 2: Predicted Thermodynamic Properties for cis-Dimethyl Cyclopropane-1,2-dicarboxylate

(Isomer)
Predicted .
Property Symbol Unit Method
Value
Standard Gibbs
Joback
Free Energy of AG_f° -406.74 kJ/mol
. Method[6]
Formation
Standard
Joback
Enthalpy of AH_f° -624.95 kJ/mol
) Method[6]
Formation
Enthalpy of Joback
) AH_fus 18.67 kJ/mol
Fusion Method[6]
Enthalpy of Joback
o AH_vap 49.09 kJ/mol
Vaporization Method[6]
Ideal Gas Heat
C ity (at C_p(9) 264.77 J/mol-K Joback
apacity (a . mol-
pacty -9 Method[6]

514.21 K)

Disclaimer: The data in Table 2 pertains to an isomer of the target compound and is based on a
computational prediction method. These values should be used with caution as estimations
only.

Methodologies for Thermodynamic Data
Determination

The determination of precise thermodynamic data relies on established experimental and
computational protocols.

Experimental Protocols

Calorimetry:
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Bomb Calorimetry: This technique is used to determine the standard enthalpy of combustion
(AH_c®). The substance is combusted in a constant-volume vessel (a "bomb") with excess
oxygen. The heat evolved is measured by the temperature change of the surrounding water
bath. From the enthalpy of combustion, the standard enthalpy of formation (AH_f°) can be
calculated using Hess's Law.

Differential Scanning Calorimetry (DSC): DSC is employed to measure changes in heat
capacity (C_p), as well as enthalpies of phase transitions such as fusion (melting) and
vaporization. A sample and a reference are subjected to a controlled temperature program,
and the difference in heat flow required to maintain both at the same temperature is
measured.

Computational Protocols

In the absence of experimental data, computational chemistry provides valuable estimates of

thermodynamic properties.

Quantum Chemical Calculations:

Ab initio and Density Functional Theory (DFT): High-level theoretical methods can be used to
calculate the electronic energy of a molecule. By performing frequency calculations, zero-
point vibrational energy (ZPVE), thermal corrections, and entropy (S) can be determined.

Isodesmic Reactions: To improve the accuracy of computed enthalpies of formation,
isodesmic reactions are often employed.[7] These are hypothetical reactions where the
number and types of chemical bonds are conserved on both the reactant and product sides.
This approach helps in canceling out systematic errors in the calculations.

A general workflow for the computational prediction of thermodynamic data is illustrated in the

following diagram.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC12415895/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1304618?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Input

Molecular Structure
(e.g., SMILES, InChl)

Computational Workflow

Geometry Optimization
(e.g., DFT, MP2)

:

Frequency Calculation

\\
~
~
~
N
N
N
N\

\
Single-Point Energy Calculation Reference Species Data \
(High-level method, e.g., CCSD(T)) (Experimental/Computed) \

|Calculate S°, Thermal Corrections

Design Isodesmic Reaction

\

/
\\ I
\Calculate AH_f°/
A L
\ 7
v Output /

Thermodynamic Properties
(AH_f°, S°, AG_f°)

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1304618?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Dimethyl Malonate 1,2-Dihaloalkane Base (e.g., K2CO3)

Cycloalkylation |Cycloalkylation Cycloalkylation

Dimethyl Cyclopropane-1,1-dicarboxylate

Further Synthetic Steps

Active Pharmaceutical Ingredient
(e.g., Ketorolac, Montelukast)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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cyclopropane-1-1-dicarboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b1304618#thermodynamic-data-for-dimethyl-cyclopropane-1-1-dicarboxylate
https://www.benchchem.com/product/b1304618#thermodynamic-data-for-dimethyl-cyclopropane-1-1-dicarboxylate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1304618?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1304618?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

